N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-3,7-10,13,15,18H,4-6,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPORNDFOLDQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2CCC=CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- Cyclohex-3-enecarboxylic acid : Serves as the carboxamide precursor.
- 2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine : Provides the amine moiety.
Coupling these fragments via amide bond formation constitutes the final step.
Preparation Methods
Synthesis of Cyclohex-3-enecarboxylic Acid Derivatives
Method 1: Claisen-Schmidt Condensation
A base-mediated diastereoselective synthesis (e.g., sodium acetate in water-ethanol) enables the formation of cyclohexenone intermediates, which are subsequently oxidized to carboxylic acids.
- Reagents : Acetophenone, aromatic aldehydes, acetoacetanilide.
- Conditions : 120°C, 8h, toluene solvent.
- Yield : 89–98%.
Method 2: Bromination/Epoxidation of Cyclohexene Carboxamides
Bromination of cyclohexene carboxamides (e.g., using Br₂ in dichloromethane) followed by hydrolysis yields functionalized cyclohexene carboxylic acids.
Synthesis of 2-Hydroxy-2-(4-(Methylthio)phenyl)ethylamine
Method 1: Reductive Amination
4-(Methylthio)acetophenone is condensed with ammonium acetate in the presence of sodium cyanoborohydride.
Method 2: Epoxide Ring-Opening
Styrene oxide derivatives react with silylated amines (e.g., trimethylsilyl amine) to yield hydroxyethylamines.
Amide Coupling
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Cyclohex-3-enecarboxylic acid is converted to an acyl chloride and coupled with the amine using Pd catalysts (e.g., Pd(OAc)₂/Xantphos).
Method 2: Carbodiimide-Mediated Coupling
EDCl/HOBt facilitates the reaction between cyclohexenecarboxylic acid and the amine in DMF.
Data Comparison of Key Methods
Mechanistic Insights
- Buchwald-Hartwig Coupling : Oxidative addition of Pd(0) to the acyl chloride forms a Pd(II) intermediate, which undergoes transmetalation with the amine.
- Epoxide Ring-Opening : Nucleophilic attack by the amine at the less substituted carbon of the epoxide ensures regioselectivity.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methylthiophenyl moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the methylthiophenyl moiety can interact with hydrophobic regions. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Advantages : The cyclohexene ring and hydroxyethyl group in the target compound may synergize to improve blood-brain barrier penetration (via moderate lipophilicity) and reduce first-pass metabolism compared to linear analogs.
- Human Beta 3-AR Specificity : emphasizes interspecies receptor differences; the compound’s efficacy in humans requires validation to avoid pitfalls seen in earlier agonists .
- Safety Profile: While structurally distinct from organophosphates like Fenamiphos, in vitro toxicology studies are needed to confirm low neurotoxicity .
Biological Activity
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its effects on histone deacetylases (HDACs), antioxidant properties, and implications for neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula for this compound is C17H23NOS. Its structure features a cyclohexene ring, a hydroxyl group, and a methylthio-substituted phenyl group. The presence of these functional groups is crucial for its biological activity.
1. Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are enzymes that play a significant role in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. Recent studies have shown that compounds similar to this compound exhibit potent inhibitory effects on class II HDACs.
Table 1: Inhibition Potency of Related Compounds
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound A | 3-870 | HDAC6 |
| This compound | TBD | TBD |
The specific IC50 for this compound has not yet been determined but is expected to be within a comparable range based on structural similarities to known inhibitors .
2. Neuroprotective Effects
Research indicates that certain derivatives of phenoxazine, which share structural features with this compound, have demonstrated neuroprotective properties. These compounds can protect neuronal cells from oxidative stress-induced damage, particularly from hydrogen peroxide (H2O2) .
Case Study: Neuroprotection in Neuronal Cells
A study involving phenoxazine derivatives showed that at sub-micromolar concentrations, these compounds significantly reduced neuronal cell death caused by oxidative stress without notable cytotoxicity. This suggests that this compound may also possess similar protective effects due to its structural characteristics .
3. Antioxidant Activity
The antioxidant properties of compounds related to this compound are critical for their biological activity. Antioxidants help mitigate oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 2: Antioxidant Activity Comparison
Q & A
(Basic) What are the recommended synthetic pathways for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with functionalization of the cyclohex-3-enecarboxylic acid core. Key steps include:
- Amide bond formation : React cyclohex-3-enecarboxylic acid with 2-amino-2-(4-(methylthio)phenyl)ethanol under coupling agents like EDCI/HOBt in anhydrous DCM at 0–25°C .
- Hydroxy group protection : Use tert-butyldimethylsilyl (TBS) chloride to protect the secondary alcohol during subsequent steps, preventing side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) yield >90% purity.
Optimization : Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, temperature) affecting yield. For example, THF improves solubility of intermediates compared to DMF .
(Basic) How is structural integrity confirmed post-synthesis?
Methodological Answer:
Use complementary analytical techniques:
- NMR : H and C NMR verify regiochemistry (e.g., cyclohexene double bond at C3-C4) and amide proton resonance (~6.5–7.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- IR spectroscopy : Detect amide C=O stretch (~1650–1680 cm) and hydroxyl O-H stretch (~3400 cm) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities and confirm spatial arrangement of substituents .
(Advanced) How can discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) be systematically addressed?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange broadening. For example, restricted rotation in the amide bond may cause splitting .
- Solvent polarity : Compare DMSO-d6 vs. CDCl3 spectra; polar solvents stabilize specific rotamers .
- Isotopic labeling : Use N-labeled precursors to resolve overlapping signals in H-N HSQC spectra .
(Advanced) What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2). Prioritize poses with hydrogen bonding to the hydroxy group and hydrophobic interactions with the methylthio-phenyl moiety .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using Discovery Studio .
(Basic) What are the key physicochemical properties influencing bioavailability and experimental handling?
Methodological Answer:
- Solubility : LogP ~2.8 (predicted via ChemAxon) suggests moderate lipid solubility. Use DMSO for stock solutions (test stability over 72h at 4°C) .
- pKa : The hydroxy group (pKa ~9.5) and amide (pKa ~0.5) affect ionization in physiological pH .
- Hygroscopicity : Store under nitrogen to prevent degradation; TGA/DSC shows no decomposition below 150°C .
(Advanced) How can regioselective functionalization of the cyclohexene ring be achieved?
Methodological Answer:
- Epoxidation : Use mCPBA in CHCl at -20°C to target the less substituted double bond (cis-addition confirmed by NOESY) .
- Catalytic hydrogenation : Employ Pd/C (10% wt) under H (1 atm) to selectively reduce the cyclohexene without affecting the aromatic methylthio group .
- Protecting group strategies : Temporarily block the hydroxy group with TBS to direct electrophilic attacks to the cyclohexene .
(Basic) What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antioxidant activity : DPPH radical scavenging assay (IC determination at 517 nm) .
- Anti-inflammatory potential : COX-2 inhibition ELISA using recombinant enzyme and arachidonic acid substrate .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression .
(Advanced) How can synthetic yield be improved while minimizing byproducts?
Methodological Answer:
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer during amide coupling, reducing side reactions .
- Catalyst screening : Test Pd/XPhos for Buchwald-Hartwig amination steps (if applicable) to reduce reaction time .
- Byproduct analysis : LC-MS/MS identifies impurities (e.g., hydrolyzed intermediates); optimize pH to suppress hydrolysis .
(Basic) How stable is the compound under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic : 0.1M HCl at 40°C for 24h → monitor amide hydrolysis via HPLC.
- Oxidative : 3% HO at 25°C → assess methylthio group oxidation to sulfoxide .
- Photolytic : Expose to UV light (ICH Q1B guidelines) to detect photodegradation products .
(Advanced) How can crystallographic disorder in X-ray structures be resolved?
Methodological Answer:
- Refinement protocols : Use SHELXL to model disorder (e.g., cyclohexene ring atoms) with split positions and occupancy refinement .
- Low-temperature data : Collect at 100 K to reduce thermal motion artifacts.
- Twinned crystals : Apply TwinRotMat in PLATON to deconvolute overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
